molecular formula C6H4BrNO B130245 4-Bromopyridine-2-carbaldehyde CAS No. 131747-63-2

4-Bromopyridine-2-carbaldehyde

Cat. No. B130245
Key on ui cas rn: 131747-63-2
M. Wt: 186.01 g/mol
InChI Key: CKVQWOKUEZYWRQ-UHFFFAOYSA-N
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Patent
US08030500B2

Procedure details

Manganese(IV) oxide (22.19 g, 255.29 mmol) was added to a solution of (4-bromopyridin-2-yl)methanol (4.00 g, 21.27 mmol) in chloroform (80 mL) and the reaction mixture was stirred under reflux for 45 min. After the mixture had cooled to room temperature the solids were removed by filtration through a pad of Celite®. The solvent was removed in vacuo and the residue (3.96 g, quant.) was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22.19 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]=[O:9])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
22.19 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
were removed by filtration through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue (3.96 g, quant.) was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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